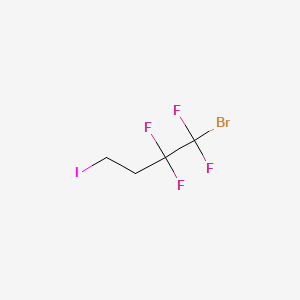

1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF4I/c5-4(8,9)3(6,7)1-2-10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTKVMQIEJXBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660314 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129587-49-1 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, identified by its CAS number 129587-49-1 , stands as a pivotal building block in this endeavor. This guide offers an in-depth technical overview of this versatile reagent, from its fundamental properties to its synthetic applications and safety considerations. As a bifunctional molecule featuring both a reactive iodine atom and a bromine atom on a fluorinated butane backbone, it presents a unique platform for sequential and selective chemical transformations. The presence of the tetrafluoroethyl moiety is of particular interest to drug development professionals, as this structural motif is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document will provide a comprehensive analysis of its properties, reactivity, and synthetic utility, grounded in established chemical principles and available technical data.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 129587-49-1 | [1] |

| Molecular Formula | C4H4BrF4I | [1] |

| Molecular Weight | 334.88 g/mol | [1] |

| Density | 2.255 g/cm³ | [2] |

| Boiling Point | 172.8 °C at 760 mmHg | [2] |

| Flash Point | 58.3 °C | [2] |

| Refractive Index | 1.475 | [2] |

| InChI Key | RVTKVMQIEJXBMP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(CI)C(C(F)(F)Br)(F)F | [2] |

Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, as well as the influence of the electron-withdrawing tetrafluoroethyl group.

Differential Halogen Reactivity: A Platform for Selective Functionalization

The C-I bond is significantly weaker and more polarizable than the C-Br bond. This inherent difference in reactivity is the cornerstone of this reagent's utility, enabling selective functionalization at the iodo-substituted carbon via nucleophilic substitution or a variety of metal-catalyzed cross-coupling reactions, while leaving the bromo-substituted carbon intact for subsequent transformations. The reactivity trend for carbon-halogen bonds in nucleophilic substitution is generally C-I > C-Br > C-Cl > C-F.[3] This principle allows for a stepwise and controlled approach to building molecular complexity.

Application as an Alkylating Agent: A Case Study with Diethyl Malonate

A practical illustration of its reactivity is the alkylation of diethyl malonate.[4] This reaction showcases the utility of this compound as an electrophile to introduce the 4-bromo-3,3,4,4-tetrafluorobutyl moiety.

Experimental Protocol: Synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester [4]

-

Step 1: Deprotonation of Diethyl Malonate

-

Under an inert nitrogen atmosphere, add 320 g (7.17 mol) of sodium hydride (60% dispersion in mineral oil) to 1900 mL of N,N-dimethylformamide (DMF).

-

Cool the suspension in an ice bath.

-

Slowly add 1208 g (7.17 mol) of diethyl malonate to the cooled suspension.

-

Stir the resulting mixture for 1 hour. Causality: The strong base, sodium hydride, deprotonates the acidic α-carbon of diethyl malonate to generate the corresponding enolate, a potent nucleophile.

-

-

Step 2: Nucleophilic Substitution

-

To the solution of the diethyl malonate enolate, add 2400 g (7.17 mol) of 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane.

-

Carefully control the addition rate to maintain the reaction temperature at or below 100 °C.

-

After the addition is complete, stir the reaction mixture for 1 hour. Causality: The nucleophilic enolate attacks the electrophilic carbon bearing the iodine atom, displacing the iodide leaving group in an SN2 reaction. The weaker C-I bond reacts preferentially over the stronger C-Br bond.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by adding 1000 mL of 1N aqueous hydrochloric acid.

-

Extract the mixture with diisopropyl ether.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by vacuum distillation (115-116 °C at 0.53 kPa) to yield the product as a pale yellow liquid.

-

Caption: Workflow for the synthesis of a malonic ester derivative.

Broader Synthetic Potential of the Perfluoroalkyl Iodide Moiety

Beyond simple alkylations, the perfluoroalkyl iodide functionality is a versatile precursor for a range of transformations that are highly relevant in modern organic synthesis.[5][6]

-

Radical Reactions: Perfluoroalkyl iodides are excellent precursors for generating perfluoroalkyl radicals upon activation by light, heat, or a radical initiator.[6][7] These radicals can then participate in addition reactions to alkenes and alkynes.

-

Organometallic Formulations: The C-I bond can be converted into organometallic reagents, such as Grignard or organolithium compounds, which can then be used in a variety of carbon-carbon bond-forming reactions.[5]

-

Cross-Coupling Reactions: The C-I bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds.[8]

Caption: Potential reaction pathways for the subject compound.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two multiplets corresponding to the two methylene (-CH₂-) groups.

-

-CH₂-I (C4 protons): This signal is expected to be a triplet, shifted downfield due to the deshielding effect of the adjacent iodine atom.

-

-CF₂-CH₂- (C3 protons): This signal will also be a multiplet, likely a triplet of triplets, due to coupling with the adjacent -CH₂-I protons and the fluorine atoms on the C2 carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the butane chain. The signals for the carbons bonded to fluorine atoms will exhibit characteristic splitting due to C-F coupling.

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

| C1 (-CF₂Br) | 90 - 120 | Triplet (due to ¹JCF) |

| C2 (-CF₂) | 100 - 130 | Triplet (due to ¹JCF) |

| C3 (-CH₂-) | 30 - 50 | Singlet |

| C4 (-CH₂I) | 5 - 15 | Singlet |

Note: These are estimated ranges and the actual values may vary.

Mass Spectrometry

The mass spectrum will be characterized by a complex isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

-

Molecular Ion Peak (M⁺): A pair of peaks at m/z 334 and 336, corresponding to the [C₄H₄⁷⁹BrF₄I]⁺ and [C₄H₄⁸¹BrF₄I]⁺ ions, respectively, would be expected.

-

Key Fragmentation Pathways:

-

Loss of an iodine atom: [M-I]⁺, resulting in peaks around m/z 207 and 209.

-

Loss of a bromine atom: [M-Br]⁺, resulting in a peak around m/z 255.

-

Alpha-cleavage adjacent to the halogens.

-

Safety and Handling

This compound is classified as an irritant.[5] The following safety precautions should be observed:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing fumes, mist, or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, well-ventilated place with the container tightly closed.

-

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. Its differential reactivity, with a labile carbon-iodine bond and a more robust carbon-bromine bond, allows for selective and sequential functionalization. This attribute, combined with the presence of the metabolically favorable tetrafluoroethyl moiety, makes it a reagent of significant interest for researchers in drug discovery and development. While detailed synthetic protocols for this specific compound and its direct applications in marketed pharmaceuticals are not widely published, its potential, based on the well-established chemistry of perfluoroalkyl iodides, is undeniable. A thorough understanding of its properties, reactivity, and safety precautions, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Perfluoroalkyl iodide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Syntheses with perfluoroalkyl iodides. A review - ResearchGate. (2025, August 5). Retrieved January 16, 2026, from [Link]

-

Scope of perfluoroalkyl iodide. Reaction conditions: 1 d (0.25 mmol); 2... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Role of 1-Bromo-4-fluorobutane in Modern Pharmaceutical Synthesis. (2026, January 7). Retrieved January 16, 2026, from [Link]

-

The reaction of secondary perfluoroalkyl iodides with zinc - Semantic Scholar. (1975, October 1). Retrieved January 16, 2026, from [Link]

-

Expert Insights: The Versatility of 1-Bromo-3-fluoro-4-iodobenzene in Chemical Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

-

mass spectrum & fragmentation of 1-bromobutane - YouTube. (2022, November 22). Retrieved January 16, 2026, from [Link]

-

1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 16, 2026, from [Link]

-

13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Bromo-1,1,2,2-tetrafluoro-3-iodobutane | C4H4BrF4I - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

low resolution 1H NMR spectrum of 1-bromobutane. (n.d.). Retrieved January 16, 2026, from [Link]

-

1-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | CID 2736366 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Carbon-13 13C NMR spectrum of 1-iodobutane - Doc Brown's Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents. (n.d.).

-

mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 16, 2026, from [Link]

-

Our halogenoalkanes - IB Chemistry blog. (2015, November 26). Retrieved January 16, 2026, from [Link]

-

1-BROMO-1,1,2,2-TETRAFLUORO-2-IODOETHANE - gsrs. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bromo pattern in Mass Spectrometry - YouTube. (2023, December 2). Retrieved January 16, 2026, from [Link]

-

1,4-dibromo-1,1,2,2-tetrafluorobutane - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide) - Doc Brown's Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Haloalkanes AS & A Level - Save My Exams. (n.d.). Retrieved January 16, 2026, from [Link]

-

Explaining the reactivity of halogenoalkanes - Crunch Chemistry. (2025, March 4). Retrieved January 16, 2026, from [Link]

-

1-Bromo-4-iodobutane | C4H8BrI | CID 544364 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | 129587-49-1 [chemicalbook.com]

- 2. 1-BROMO-4-IODO-1,1,2,2-TETRAFLUOROBUTANE (CAS No. 129587-49-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane is a halogenated organic compound characterized by a butane backbone extensively modified with fluorine, bromine, and iodine atoms. This unique combination of halogens imparts distinct chemical properties that make it a valuable, albeit specialized, building block in synthetic organic chemistry. The presence of multiple, different halogen atoms on a flexible alkyl chain offers opportunities for selective chemical transformations, a desirable feature in the construction of complex molecular architectures, including those of pharmaceutical interest.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of this compound, with a particular focus on its relevance to researchers in drug discovery and development. The strategic incorporation of fluorine and other halogens is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Understanding the characteristics of polyhalogenated synthons like the title compound is therefore crucial for the rational design of novel therapeutic agents.

Molecular Structure and Properties

The fundamental attributes of this compound are summarized below. These data are critical for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrF₄I | [4] |

| Molecular Weight | 334.88 g/mol | [4] |

| CAS Number | 129587-49-1 | [4] |

| Appearance | Not specified, likely a liquid | |

| Synonyms | 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane | [4] |

Structural Elucidation

A detailed understanding of the three-dimensional structure of this compound is essential for predicting its reactivity and interactions. While a crystal structure is not publicly available, computational modeling and spectroscopic analysis of analogous compounds can provide significant insights.

The molecule possesses a flexible four-carbon chain. The C1 and C2 carbons are perfluorinated, which significantly influences the molecule's electronic properties and conformation. The bulky bromine and iodine atoms at the termini of the molecule, along with the tetrafluoroethyl bridge, create a sterically demanding and electronically unique environment.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (-CH₂-) groups at C3 and C4. The protons on C3 will be influenced by the adjacent tetrafluoroethyl group and the protons on C4, leading to a complex splitting pattern. The protons on C4 will be deshielded by the electronegative iodine atom and will also appear as a multiplet due to coupling with the C3 protons.

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the butane chain. The chemical shifts will be significantly influenced by the attached halogens. The carbon bearing the iodine (C4) will be shifted upfield compared to a non-iodinated carbon, while the carbons bonded to the highly electronegative fluorine atoms (C1 and C2) will be significantly deshielded. The carbon bearing the bromine (C1) will also be deshielded.

IR Spectroscopy: The infrared spectrum will be characterized by strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹. The C-Br and C-I stretching vibrations will appear at lower wavenumbers, in the fingerprint region. The C-H stretching and bending vibrations of the methylene groups will also be present.

Chemical Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from the differential reactivity of the carbon-bromine and carbon-iodine bonds. Generally, the C-I bond is weaker and more susceptible to nucleophilic substitution and metal-insertion reactions than the C-Br bond. This allows for selective functionalization at the C4 position.

Nucleophilic Substitution

The primary iodide at the C4 position is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles at this position, while the C-Br bond remains intact under appropriate conditions. This selective reactivity is a key feature for its use as a synthetic building block.

A Case Study in Synthesis

A documented application of this compound is in the synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester.[5] In this procedure, the iodobutane derivative is reacted with the sodium salt of diethyl malonate. The malonate anion acts as a nucleophile, displacing the iodide to form a new carbon-carbon bond.

Experimental Protocol: Synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester [5]

-

Under an inert atmosphere (e.g., nitrogen), sodium hydride (60% dispersion in mineral oil) is suspended in anhydrous N,N-dimethylformamide (DMF).

-

The suspension is cooled in an ice bath, and diethyl malonate is added dropwise.

-

The mixture is stirred for a period to allow for the formation of the sodium enolate of diethyl malonate.

-

This compound is then added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic substitution.

-

After the reaction is complete, it is quenched with a dilute aqueous acid solution.

-

The product is extracted with an organic solvent (e.g., diisopropyl ether), and the organic layer is concentrated.

-

The crude product is then purified by vacuum distillation to yield the desired 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester.

Diagram: Synthetic Application Workflow

Caption: Reaction scheme for the synthesis of a malonic ester derivative.

This reaction highlights the utility of this compound in introducing a bromo-tetrafluoro-butyl moiety into a molecule, which can then be further elaborated. The remaining bromine atom can be used for subsequent transformations, such as cross-coupling reactions or the introduction of other functional groups.

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated motifs is a prevalent strategy in modern drug design. Fluorine and fluorinated groups can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[1][2][3]

Polyhalogenated compounds, such as the one discussed here, serve as valuable building blocks for accessing novel fluorinated chemical space. The ability to selectively functionalize at the iodo- and bromo-positions provides a versatile handle for the synthesis of a library of compounds for biological screening. While direct applications of this compound in marketed drugs are not readily found in the literature, its potential as a precursor to more complex fluorinated molecules is evident. The bromo-tetrafluoro-butyl group it provides can be a key component of new chemical entities.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Specific toxicity data for this compound is limited, but it should be treated as a potentially hazardous substance.

Conclusion

This compound is a specialized yet valuable reagent for organic synthesis. Its key structural feature—the presence of differentially reactive carbon-iodine and carbon-bromine bonds on a fluorinated alkyl chain—allows for selective chemical modifications. This property makes it a useful building block for the synthesis of complex molecules, particularly in the context of drug discovery where the introduction of fluorinated moieties is a critical strategy for optimizing drug properties. While detailed experimental data on this compound is sparse in the public domain, its reactivity profile, exemplified by its use in malonic ester synthesis, demonstrates its potential for the creation of novel chemical entities.

References

-

MDPI. Chiral Alkyl Halides: Underexplored Motifs in Medicine. Available at: [Link]

-

ACS Publications. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available at: [Link]

-

PubChem. 1-Bromo-1,1,2,2-tetrafluorobutane. Available at: [Link]

-

MDPI. Chiral Alkyl Halides: Underexplored Motifs in Medicine. Available at: [Link]

-

MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]

-

NIST WebBook. 1-Bromo-1,1,2,2-tetrafluoroethane. Available at: [Link]

-

YouTube. Uses and Environmental effects of some polyhalogen compounds: haloalkanes & haloarenes: L-15. Available at: [Link]

-

OUCi. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]

-

ResearchGate. (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Available at: [Link]

-

arXiv.org. Abstract. Available at: [Link]

-

NIST WebBook. 1,4-dibromo-1,1,2,2-tetrafluorobutane. Available at: [Link]

-

Stenutz. 1-bromo-1,1,2,2-tetrafluoroethane. Available at: [Link]

-

PubChem. 4-Bromo-1,1,2,2-tetrafluoro-3-iodobutane. Available at: [Link]

-

PubChem. 1,4-Dibromo-1,1,2,2-tetrafluorobutane. Available at: [Link]

-

researchmap. 1-bromo-2-iodoalkenes through iodobromination of internal alkynes. Available at: [Link]

-

OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Available at: [Link]

-

PubChem. 1,1,1,2,2-Pentafluoro-4-iodobutane. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, a valuable fluorinated building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the fields of drug development and materials science. It details a proposed, robust synthesis route based on the well-established principles of free-radical telomerization. This guide offers a step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and a discussion of the critical process parameters. Furthermore, it includes a summary of the physicochemical properties of the target compound and its precursors, methods for purification and characterization, and essential safety considerations.

Introduction: The Significance of Fluorinated Building Blocks

Fluorinated organic compounds play a pivotal role in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties conferred by fluorine atoms—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make them indispensable motifs in the design of novel molecules. This compound (CAS No. 129587-49-1) is a prime example of a versatile fluorinated building block. Its structure, featuring a tetrafluoroethyl moiety flanked by a bromine and an iodine atom, offers orthogonal reactivity, enabling selective functionalization at either end of the butane chain. This makes it a highly sought-after intermediate for the synthesis of complex fluorinated molecules.

Proposed Synthesis Route: Free-Radical Telomerization

The most scientifically sound and industrially scalable approach for the synthesis of this compound is the free-radical telomerization of tetrafluoroethylene (TFE) with a suitable bromo-iodo functionalized telogen. Telomerization is a chain reaction in which a telogen (a chain transfer agent) reacts with a polymerizable monomer (in this case, TFE) to form a mixture of adducts, or telomers, with a relatively low degree of polymerization. For the synthesis of the target molecule, the most logical telogen is 1-bromo-2-iodoethane.

The overall reaction is as follows:

Br-CH₂-CH₂-I + n CF₂=CF₂ → Br-(CF₂)₂ₙ-CH₂-CH₂-I

For the specific synthesis of this compound, the reaction is targeted for n=1.

Mechanistic Insights: The Free-Radical Chain Reaction

The synthesis proceeds via a classic free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as a peroxide (e.g., benzoyl peroxide) or an azo compound (e.g., azobisisobutyronitrile, AIBN), upon heating or UV irradiation. The resulting radicals then abstract the more labile iodine atom from the telogen, 1-bromo-2-iodoethane, to generate the initial chain-carrying radical. The preference for iodine abstraction over bromine is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

-

Propagation: The newly formed bromoethyl radical adds across the double bond of a TFE monomer. This addition is regioselective, with the radical adding to one of the CF₂ carbons to form a more stable secondary radical. This new radical can then either react with another TFE molecule to form a longer chain or, more desirably for the target product, abstract an iodine atom from another molecule of the telogen. This chain transfer step regenerates the bromoethyl radical, which can then participate in further propagation cycles.

-

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture. This can include the combination of two bromoethyl radicals, two telomer radicals, or a bromoethyl radical and a telomer radical.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established principles of free-radical telomerization of fluoroalkenes. Researchers should perform a thorough risk assessment and optimize the reaction conditions in a controlled laboratory setting.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 1-Bromo-2-iodoethane | ≥98% purity |

| Tetrafluoroethylene (TFE) | Polymerization grade, stabilized |

| Azobisisobutyronitrile (AIBN) | Recrystallized |

| Anhydrous, degassed solvent | e.g., tert-butanol or a perfluorinated solvent |

| High-pressure autoclave | Stainless steel, equipped with stirrer and gauges |

| Fractional distillation setup | High-efficiency column |

| Standard laboratory glassware | - |

| Inert gas supply (N₂ or Ar) | High purity |

Step-by-Step Procedure

-

Reactor Preparation: The high-pressure autoclave must be thoroughly cleaned, dried, and leak-tested. It should then be purged with an inert gas, such as nitrogen or argon, to remove any oxygen, which can inhibit free-radical reactions.

-

Charging the Reactor: Under an inert atmosphere, charge the autoclave with 1-bromo-2-iodoethane and the chosen anhydrous, degassed solvent. The radical initiator, AIBN, is then added. The molar ratio of telogen to monomer is a critical parameter that will influence the distribution of telomers; a higher ratio of telogen to TFE will favor the formation of the n=1 adduct.

-

Introduction of TFE: The autoclave is sealed, and the reaction mixture is stirred. Tetrafluoroethylene is then introduced into the reactor from a cylinder via a pressure regulator until the desired pressure is reached. The amount of TFE added can be monitored by mass or by pressure-temperature calculations.

-

Reaction Conditions: The reactor is heated to the initiation temperature of AIBN (typically 60-80 °C). The reaction is exothermic, so careful temperature control is essential. The pressure will decrease as the TFE is consumed. The reaction progress can be monitored by the pressure drop. The reaction is typically run for several hours until the pressure stabilizes.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented. The crude reaction mixture is then transferred to a distillation apparatus. The solvent and any low-boiling byproducts are removed by distillation. The desired product, this compound, is then purified by fractional distillation under reduced pressure.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its key precursor is provided below.

| Property | This compound | 1-Bromo-2-iodoethane |

| CAS Number | 129587-49-1 | 590-17-0 |

| Molecular Formula | C₄H₄BrF₄I | C₂H₄BrI |

| Molecular Weight | 334.88 g/mol [1] | 234.88 g/mol |

| Appearance | Clear liquid | Colorless liquid |

| Boiling Point | 172.8 °C at 760 mmHg[2] | 163-165 °C |

| Density | 2.255 g/cm³[2] | 2.65 g/cm³ |

| Refractive Index | 1.475[2] | 1.635 |

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the chemical shifts and coupling patterns of the two methylene groups.

-

¹⁹F NMR is crucial for confirming the presence and structure of the tetrafluoroethyl moiety.

-

¹³C NMR will provide information about the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-F, C-Br, C-I, and C-H stretching and bending vibrations.

Safety Considerations

Working with fluorinated compounds, high-pressure gases, and radical initiators requires strict adherence to safety protocols.

-

Tetrafluoroethylene: TFE is a flammable and potentially explosive gas. It should be handled with extreme caution in a well-ventilated area, and its polymerization should be carefully controlled to prevent runaway reactions.

-

1-Bromo-2-iodoethane: This compound is a lachrymator and is harmful if swallowed or inhaled. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Radical Initiators: AIBN and other peroxides are thermally unstable and can decompose violently if heated improperly. They should be stored and handled according to the manufacturer's recommendations.

-

High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield in a properly rated and maintained autoclave.

Conclusion

The synthesis of this compound via the free-radical telomerization of tetrafluoroethylene with 1-bromo-2-iodoethane represents a viable and scalable route to this valuable synthetic intermediate. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed, albeit proposed, experimental protocol. The successful synthesis of this compound will provide researchers with a versatile tool for the construction of novel fluorinated molecules with potential applications in a wide range of scientific disciplines.

References

- Kichigina, G. A., Kushch, P. P., & Kiryukhin, D. P. (2012). Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. Russian Journal of General Chemistry, 82(5), 834-838.

- Tedder, J. M., & Walton, J. C. (1970). Free radical addition to olefins. Part 5.—Addition of difluorobromomethyl radicals to trifluoroethylene and ethylene. Transactions of the Faraday Society, 66, 1135-1143.

-

Wikipedia. (2023). Free-radical addition. Retrieved from [Link]

- Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). The Addition of Halogenated Compounds to Olefins. Journal of the American Chemical Society, 69(5), 1100–1105.

-

Taylor & Francis. (n.d.). Telomerization – Knowledge and References. Retrieved from [Link]

Sources

A Predictive Spectroscopic and Structural Analysis of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane: A Technical Guide

Introduction

1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane is a halogenated alkane of significant interest in synthetic chemistry, potentially serving as a versatile building block due to its distinct reactive sites. The presence of bromine, iodine, and a tetrafluoroethylene spacer offers orthogonal reactivity for the introduction of various functionalities. A thorough structural characterization of this compound is paramount for its effective utilization. This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to forecast the expected spectral features. This approach not only offers a valuable reference for researchers working with this or similar molecules but also illustrates the power of predictive spectroscopy in modern chemical research.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, Br-CF₂-CF₂-CH₂-CH₂-I, suggests a distinct set of spectroscopic signatures. The highly electronegative fluorine atoms will significantly influence the chemical shifts of adjacent nuclei in NMR spectroscopy. The carbon-fluorine, carbon-hydrogen, carbon-bromine, and carbon-iodine bonds will exhibit characteristic absorption bands in the IR spectrum. Finally, the mass spectrum is expected to show a clear molecular ion peak and a fragmentation pattern dictated by the relative strengths of the carbon-halogen and carbon-carbon bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information to confirm its structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire the spectrum with a spectral width appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm). Proton decoupling can be employed to simplify the spectra, although proton-coupled spectra can provide valuable coupling information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two methylene (-CH₂-) groups.

-

-CH₂-I group (H-4): The protons on the carbon adjacent to the iodine atom are expected to resonate downfield due to the deshielding effect of the electronegative iodine. This signal will likely appear as a triplet due to coupling with the adjacent -CH₂- group.

-

-CH₂-CF₂- group (H-3): The protons on the carbon adjacent to the tetrafluoroethyl group will also be deshielded, but likely to a lesser extent than those next to iodine. This signal is expected to appear as a triplet of triplets due to coupling with both the adjacent -CH₂- protons and the two ¹⁹F nuclei on the neighboring carbon.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH ₂-I | ~3.2 - 3.5 | Triplet (t) | ³JHH ≈ 7-8 Hz |

| -CH ₂-CF₂- | ~2.5 - 2.8 | Triplet of Triplets (tt) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 15-25 Hz |

Predicted ¹H NMR splitting pattern for this compound.

Caption: Predicted ¹H NMR splitting pattern.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals, one for each carbon atom in the molecule.

-

-CF₂-Br (C-1) and -CF₂- (C-2): These carbons will be significantly deshielded by the attached fluorine atoms and will appear at the downfield end of the spectrum. They will appear as triplets due to one-bond coupling with the two attached fluorine atoms (¹JCF). The carbon attached to bromine will likely be at a slightly different chemical shift than the one adjacent to the methylene group.

-

-CH₂- (C-3): This carbon, situated between the tetrafluoroethyl group and the iodinated carbon, will be deshielded and is expected to show a triplet in the proton-coupled spectrum.

-

-CH₂-I (C-4): The carbon directly bonded to iodine will be significantly shielded compared to what might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect". This signal will likely appear at the most upfield position among the carbons bearing substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C F₂-Br | ~110 - 125 |

| -C F₂- | ~110 - 125 |

| -C H₂- | ~35 - 45 |

| -C H₂-I | ~5 - 15 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two signals, corresponding to the two non-equivalent -CF₂- groups.

-

-CF₂-Br (F-1): The fluorine atoms on the carbon bonded to bromine will appear as one signal. This signal will likely be a triplet due to coupling with the adjacent -CF₂- group.

-

-CF₂-CH₂- (F-2): The fluorine atoms on the carbon adjacent to the methylene group will also appear as a triplet due to coupling with the neighboring -CF₂- group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| -F ₂C-Br | ~ -60 to -70 | Triplet (t) |

| -F ₂C-CH₂- | ~ -110 to -125 | Triplet (t) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an IR cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong C-F stretching absorptions.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching | 2950 - 2850 | Medium |

| C-F stretching | 1250 - 1050 | Strong, multiple bands |

| C-H bending | 1470 - 1430 | Medium |

| C-C stretching | 1100 - 1000 | Medium |

| C-Br stretching | 650 - 550 | Medium to Strong |

| C-I stretching | 600 - 500 | Medium to Strong |

The region between 1300 and 1000 cm⁻¹ will likely contain a complex pattern of strong bands due to the various C-F stretching modes of the -CF₂-CF₂- unit. The "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of absorptions that can be used to confirm the identity of the compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Molecular Weight:

-

C₄H₄⁷⁹BrF₄I = 353.84 g/mol

-

C₄H₄⁸¹BrF₄I = 355.84 g/mol

The fragmentation pattern will be governed by the cleavage of the weakest bonds and the formation of the most stable carbocations.

Predicted Fragmentation Pathways:

-

α-cleavage: Loss of a bromine or iodine radical is expected to be a major fragmentation pathway.

-

[M - Br]⁺

-

[M - I]⁺

-

-

Cleavage of the C-C bond: Fragmentation of the carbon backbone can also occur.

-

[CF₂CH₂CH₂I]⁺

-

[BrCF₂CF₂]⁺

-

[CH₂CH₂I]⁺

-

Predicted Mass Spectrometry Fragmentation Pathway.

Caption: Plausible fragmentation pathways in EI-MS.

| m/z | Possible Fragment Ion | Comments |

| 354/356 | [C₄H₄BrF₄I]⁺ | Molecular ion (M⁺, M+2) |

| 227 | [C₄H₄F₄I]⁺ | Loss of Br radical |

| 275/277 | [C₄H₄BrF₄]⁺ | Loss of I radical |

| 179 | [C₂F₂CH₂CH₂I]⁺ | Cleavage of C-C bond |

| 155 | [CH₂CH₂I]⁺ | Cleavage of C-C bond |

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive set of expected spectral parameters and patterns. These predictions offer a robust framework for the identification and structural confirmation of this compound in a research or drug development setting. The provided experimental protocols outline standard methodologies for acquiring high-quality spectral data. This predictive approach underscores the importance of a foundational understanding of spectroscopy in guiding and interpreting experimental results, particularly when dealing with novel chemical entities.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Chemsrc. (2023). 1,1,2,2-tetrafluoro-1,4-diiodobutane. Retrieved from [Link]

-

Butts, C. P., & Jones, C. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9896–9903. [Link]

-

Bruker. (2023, September 12). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy ALPHA II | Chemical Analysis [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. UCSB. Retrieved from [Link]

-

Paulus, F., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 143(34), 13817–13825. [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Differential Reactivity of the C-I versus C-Br Bond in 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the bifunctional molecule, 1-bromo-1,1,2,2-tetrafluoro-4-iodobutane. A fundamental understanding of the nuanced reactivity of carbon-halogen bonds is paramount in the strategic design of complex synthetic pathways, particularly in the fields of medicinal chemistry and materials science. This document elucidates the core principles governing this reactivity, supported by quantitative data, mechanistic insights, and detailed experimental protocols. We will explore the underlying factors that enable the chemoselective functionalization of the C-I bond in the presence of the C-Br bond, a critical aspect for the utilization of this compound as a versatile building block in modern organic synthesis.

Introduction: The Strategic Importance of Selective Halogen Reactivity

Polyhalogenated organic compounds are invaluable precursors in synthetic chemistry, offering multiple reaction sites for the sequential introduction of diverse functional groups. The ability to selectively address one halogen over another in the same molecule is a powerful tool for streamlining synthetic routes and accessing complex molecular architectures. The molecule this compound presents a classic case of differential reactivity, with a primary C-I bond and a C-Br bond on a fluorinated carbon. This guide will dissect the factors that render the C-I bond significantly more reactive, providing a predictive framework for its synthetic applications.

Fundamental Principles Governing Carbon-Halogen Bond Reactivity

The reactivity of a carbon-halogen (C-X) bond in nucleophilic substitution and many organometallic reactions is primarily dictated by two key factors: the bond dissociation energy (BDE) of the C-X bond and the stability of the resulting halide anion (X⁻), which functions as the leaving group.

Bond Dissociation Energy (BDE)

The C-I bond is inherently weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine compared to bromine, which results in a longer and less effective orbital overlap with carbon.[1][2] The energy required to cleave the C-X bond decreases as we move down the halogen group.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C-Br | ~72 |

| C-I | ~58 |

Note: These are average values for simple alkanes and can be influenced by substitution patterns.[3]

Leaving Group Ability

A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. Weaker bases are better leaving groups.[4] The stability of halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) because the negative charge is dispersed over a larger, more polarizable electron cloud.[5][6] The iodide ion, being the weakest base among the common halides, is an excellent leaving group.[5][6]

The interplay of these two factors—a weaker bond and a more stable leaving group—synergistically contributes to the significantly higher reactivity of the C-I bond compared to the C-Br bond in nucleophilic substitution and related reactions.[7][8]

The Influence of Fluorine Substitution

The presence of the electron-withdrawing tetrafluoroethyl group (-CF₂-CF₂-) in this compound has a notable electronic effect. The strong inductive effect of the fluorine atoms polarizes the C-Br bond, increasing the partial positive charge on the carbon atom. While this might suggest an enhanced susceptibility to nucleophilic attack, the primary determinant of reactivity in this context remains the inherent weakness of the C-I bond. In many cases, electron-withdrawing groups can strengthen adjacent bonds, but the fundamental principles of bond strength and leaving group ability for C-I vs. C-Br still dominate.

Experimental Verification of Differential Reactivity

The preferential reactivity of the C-I bond in this compound is not merely theoretical but has been demonstrated synthetically.

Selective Nucleophilic Substitution

A clear example of the selective reactivity of the C-I bond is its reaction with nucleophiles in the presence of the C-Br bond. For instance, in a documented synthesis, this compound is treated with diethyl malonate and sodium hydride in dimethylformamide. The reaction proceeds exclusively at the C-I bond, leaving the C-Br bond intact, to yield 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester.[9]

Caption: Selective nucleophilic substitution at the C-I bond.

Qualitative Analysis of Reactivity

A classic qualitative experiment to demonstrate the relative reactivity of alkyl halides involves reaction with a solution of sodium iodide in acetone (Finkelstein reaction) or with an ethanolic solution of silver nitrate.[7][10][11] When this compound is subjected to such conditions, the C-I bond would be expected to react significantly faster. With silver nitrate, a rapid formation of a yellow precipitate of silver iodide (AgI) would be observed, while the formation of silver bromide (AgBr), a cream-colored precipitate, would be much slower or require more forcing conditions.

Advanced Synthetic Applications: Selective Metal-Catalyzed Cross-Coupling

The differential reactivity of the C-I and C-Br bonds is particularly advantageous in modern metal-catalyzed cross-coupling reactions, enabling the stepwise and site-selective construction of complex molecules. The general order of reactivity for aryl and vinyl halides in these reactions is I > Br > Cl.[1]

Selective Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be performed with high selectivity.[1] By carefully controlling the reaction conditions (e.g., temperature), it is possible to selectively couple an alkyne at the C-I position of a molecule containing both iodo and bromo substituents. For this compound, a Sonogashira coupling would be expected to proceed at the C-I bond under mild conditions, leaving the C-Br bond available for subsequent transformations.

Caption: Proposed selective Sonogashira coupling at the C-I bond.

Selective Suzuki and Heck Couplings

Similar selectivity can be anticipated in other palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step, and this process is much faster for C-I bonds than for C-Br bonds. This allows for the selective formation of C-C bonds at the iodo-substituted position.

Experimental Protocol: A Comparative Kinetic Study of Nucleophilic Substitution

To quantitatively assess the differential reactivity, a kinetic study can be performed by monitoring the progress of a nucleophilic substitution reaction over time. This protocol outlines a method using Gas Chromatography (GC) to determine the relative rate constants for the substitution at the C-I and C-Br bonds.

Objective: To determine the pseudo-first-order rate constants for the reaction of this compound with a nucleophile, demonstrating the preferential reaction at the C-I bond.

Reaction: Br-CF₂-CF₂-CH₂-CH₂-I + Nu⁻ → Br-CF₂-CF₂-CH₂-CH₂-Nu + I⁻ (fast) Br-CF₂-CF₂-CH₂-CH₂-Nu + Nu⁻ → Nu-CF₂-CF₂-CH₂-CH₂-Nu + Br⁻ (slow)

Materials:

-

This compound

-

Sodium azide (NaN₃) as the nucleophile

-

Dimethylformamide (DMF, anhydrous) as the solvent

-

Dodecane (internal standard for GC analysis)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., a mid-polarity column like DB-17)

-

Standard laboratory glassware, thermostated reaction vessel, and autosampler vials.

Procedure:

-

Preparation of the Reaction Mixture:

-

In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve a known concentration of this compound (e.g., 0.1 M) and dodecane (e.g., 0.05 M) in anhydrous DMF.

-

Allow the solution to reach thermal equilibrium (e.g., 50 °C).

-

-

Initiation of the Reaction:

-

In a separate flask, prepare a solution of sodium azide in anhydrous DMF (e.g., 1.0 M).

-

To initiate the reaction, rapidly add a volume of the sodium azide solution to the reaction vessel to achieve a final concentration that is in large excess (at least 10-fold) compared to the substrate. Start a timer immediately.

-

-

Reaction Monitoring:

-

At regular time intervals (e.g., every 5-10 minutes for the initial phase, then less frequently), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., cold water) and an extraction solvent (e.g., diethyl ether).

-

Vortex the vial, allow the layers to separate, and transfer the organic layer to a GC vial for analysis.

-

-

GC Analysis:

-

Inject the samples into the GC-FID.

-

Develop a temperature program that effectively separates the starting material, the mono-substituted product (4-azido-1-bromo-1,1,2,2-tetrafluorobutane), and the internal standard.

-

Integrate the peak areas of the starting material and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs) for the disappearance of the starting material, which corresponds to the reaction at the C-I bond.

-

The formation of the di-substituted product can also be monitored to determine the rate constant for the subsequent reaction at the C-Br bond, which is expected to be significantly smaller.

-

Caption: Workflow for the comparative kinetic analysis.

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound is a clear and exploitable feature for synthetic chemists. The inherent weakness of the C-I bond and the excellent leaving group ability of the iodide ion make the iodo-substituted position the primary site of reaction in both nucleophilic substitutions and a variety of metal-catalyzed cross-coupling reactions. This predictable chemoselectivity allows for the strategic and sequential functionalization of this molecule, establishing it as a valuable and versatile building block for the synthesis of complex fluorinated compounds. The principles and protocols outlined in this guide provide a robust framework for researchers to leverage this differential reactivity in their synthetic endeavors.

References

- Benchchem. A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems.

- Brainly. (2024-01-15). Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All.

- JoVE. (2023-04-30). Video: Leaving Groups.

- Chemicalbook. This compound synthesis.

- Chemistry Stack Exchange. (2018-12-15).

- Brainly. (2023-09-11). Why is the bond between iodine and carbon weak?

- Chemistry LibreTexts. (2019-08-12). 8.5: Leaving Groups.

- Save My Exams. (2025-07-30). Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023.

- Filo. (2025-06-11). Question What is the correct order of reactivity for reactions involving cleavage of C-X bond in the following compounds?

- Chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length.

- Quora. (2017-06-02).

- Pearson. (a) Rank the following bonds in terms of the strength of their bond dipole (1 = weakest, 6 = strongest). (b) Which carbon has the largest δ⁺ ? C―F, C―Br, C―I, C―H, C―C, C―Cl.

- Chemistry LibreTexts. (2019-12-30). 7.2: Nucleophilic Substitution.

- Benchchem. reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.

- Jasperse, J. Stability/Reactivity/Selectivity Principles.

- PubChem. 1-Bromo-1,1,2,2-tetrafluorobutane.

- Wikipedia. Carbon–fluorine bond.

- ChemicalRegister.com. 1-BROMO-4-IODO-1,1,2,2-TETRAFLUOROBUTANE (CAS No. 129587-49-1) Suppliers.

- ChemicalBook. (2023-07-09). This compound.

- Guidechem. 1-BROMO-1,1,2,2-TETRAFLUORO-4-YODOBUTANO 129587-49-1 wiki.

- IB Chemistry blog. (2015-11-26). Our halogenoalkanes.

- Cheméo. Chemical Properties of 1-Bromo-1,1,2,2-tetrafluoroethane (CAS 354-07-4).

- Reddit. (2021-07-22). [High School: Chemistry] Need help with chem lab ”The chemical properties, and the impact that the location of a halogen has on a substitution reaction”.

- Wikipedia. Sonogashira coupling.

- Benchchem. Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene.

- Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling.

- Organic Chemistry Portal. Sonogashira Coupling.

- ResearchGate. (2025-08-06). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)

- Beilstein Journal of Organic Chemistry. (2017-12-06).

- MDPI. (2020-09-08). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

- Chemistry LibreTexts. (2023-06-30). Heck Reaction.

- Macmillan Group. (2004-07-14). The Intramolecular Heck Reaction.

- NIH. (2023-07-25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- ResearchGate. Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...

- NIH. (2016-12-09). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- NIH. (2014-02-19).

- MDPI. (2021-01-20). Suzuki–Miyaura Reactions of (4-bromophenyl)

- ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...

- NIH. (2025-07-16). NMR Reaction Monitoring Robust to Spectral Distortions.

- Chemistry LibreTexts. (2022-10-04). 4.14: NMR in Lab- Monitoring Reaction Progress.

- ResearchGate. (2025-08-07). (PDF) Single-Shot Titrations and Reaction Monitoring by Slice-Selective NMR Spectroscopy.

- PubMed. (2013-08-08). (79)Br NMR spectroscopy as a practical tool for kinetic analysis.

- YouTube. (2018-06-12).

- NIH. (2022-09-29). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

- Chemistry LibreTexts. (2021-09-11). 12.

- Bridgewater College Digital Commons. (2022-05-04).

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 9. scispace.com [scispace.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. 1-Bromo-1,1,2,2-tetrafluorobutane | C4H5BrF4 | CID 2736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility and stability of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane

An In-Depth Technical Guide to the Solubility and Stability of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile Halogenated Building Block

This compound is a polyhalogenated aliphatic hydrocarbon featuring distinct reactive sites. The presence of bromine, iodine, and fluorine atoms on a four-carbon chain imparts unique chemical properties that make it a valuable intermediate in specialized organic synthesis. Its utility in constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors, is predicated on a thorough understanding of its fundamental physicochemical characteristics. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, contrasted with the inertness of the carbon-fluorine (C-F) bonds, allows for selective, stepwise chemical transformations.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the . It is designed to equip researchers and drug development professionals with the critical knowledge required for its effective handling, storage, and application in synthetic protocols, ensuring both experimental success and safety. We will delve into the causality behind its behavior in various media and under different environmental stressors, supported by established scientific principles and validated experimental methodologies.

Part 1: Physicochemical and Solubility Profile

A molecule's solubility is dictated by its intermolecular forces and polarity. As a heavily halogenated alkane, this compound is a nonpolar compound. This structural characteristic is the primary determinant of its solubility behavior.

Aqueous vs. Organic Solubility

Consistent with the principle of "like dissolves like," the compound exhibits negligible solubility in polar protic solvents such as water.[1][2] Halogenoalkanes are unable to form the strong hydrogen bonds necessary for significant miscibility with water.[2] Conversely, it is expected to be readily soluble in a wide range of common organic solvents, a property that facilitates its use in synthetic chemistry. Its miscibility in nonpolar and polar aprotic solvents is a key advantage for its application in diverse reaction conditions. A synthesis procedure for a related compound, for instance, utilizes N,N-dimethyl-formamide (DMF) as a solvent, highlighting its utility in polar aprotic media.[3]

Quantitative Solubility Data

The following table summarizes the predicted solubility profile based on the compound's chemical nature and data from analogous structures.

| Solvent | Solvent Type | Predicted Solubility | Rationale / Causality |

| Water | Polar Protic | Insoluble | Inability to form hydrogen bonds; large nonpolar structure.[1][2] |

| Ethanol | Polar Protic | Sparingly Soluble | The ethyl group provides some nonpolar character, but the hydroxyl group's polarity limits solubility. |

| Acetone | Polar Aprotic | Soluble | Effective at dissolving nonpolar to moderately polar compounds. |

| Diethyl Ether | Nonpolar | Soluble | "Like dissolves like" principle; both are nonpolar. |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | A common solvent for halogenated organic compounds. |

| Toluene | Nonpolar | Soluble | Aromatic, nonpolar solvent capable of dissolving other nonpolar molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A versatile polar aprotic solvent used in syntheses involving similar compounds.[3] |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a standard, self-validating method for quantitatively determining the solubility of the title compound in a given solvent. The core principle is to create a saturated solution at a controlled temperature and then accurately measure the solute concentration.

Pillar of Trustworthiness: This protocol's integrity relies on ensuring that equilibrium is truly reached and that the analytical method is specific for the analyte, free from interference from solvent or impurities.

Methodology:

-

Temperature Equilibration: Calibrate a temperature-controlled water bath or shaker to the desired experimental temperature (e.g., 25 °C). Place a sealed vial containing approximately 10 mL of the selected solvent into the bath and allow it to equilibrate for at least 30 minutes.

-

Solute Addition: Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Seal the vial tightly and agitate it vigorously in the temperature-controlled bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the bath for at least 2 hours, permitting the excess solid to settle.

-

Sample Withdrawal & Filtration: Carefully withdraw a precise aliquot of the supernatant using a pre-warmed pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an appropriate detector.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Causality in Experimental Design:

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant, defined temperature is paramount for reproducibility.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium, preventing underestimation of solubility.

-

Filtration: This step is non-negotiable. It ensures that only the dissolved solute is measured, providing an accurate representation of solubility.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Part 2: Stability Profile and Degradation Pathways

The stability of this compound is governed by the relative strengths of its covalent bonds. The C-F bonds are exceptionally strong and stable, while the C-I and C-Br bonds are significantly weaker and thus more susceptible to cleavage. The bond dissociation energy hierarchy (C-F > C-Br > C-I) is the central principle governing its stability.[1][2]

Key Factors Influencing Stability

Caption: Factors influencing the stability of the title compound.

Thermal Stability

The compound's thermal stability is limited by the C-I and C-Br bonds. Upon heating, these bonds are the first to break. Thermal decomposition can generate hazardous gases, including hydrogen bromide, hydrogen fluoride, and hydrogen iodide.[4] A significant hazard exists for explosion if the material is heated under confinement.[4]

Experimental Protocol: Thermal Stability Assessment via TGA

Thermogravimetric Analysis (TGA) is the authoritative method for evaluating thermal stability.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., platinum or alumina).

-

Experimental Conditions: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

Photostability

The compound is designated as light-sensitive.[4][5] The carbon-iodine bond is particularly labile and can be cleaved by exposure to light, especially in the UV spectrum, leading to the formation of free radicals and subsequent degradation.

Expertise & Experience: From a practical standpoint, any reaction involving this reagent should be conducted in vessels protected from light (e.g., amber glass or foil-wrapped flasks) to prevent the formation of colored impurities that can complicate purification and lower yields.

Experimental Protocol: Photostability Testing (ICH Q1B Guideline)

For pharmaceutical applications, the International Council for Harmonisation (ICH) Q1B guideline provides the definitive standard for photostability testing.[6][7]

Methodology:

-

Sample Preparation: Prepare samples of the solid compound spread in a thin layer, as well as solutions in a photochemically inert solvent.

-

Dark Control: Prepare an identical set of samples, which will serve as dark controls. These must be wrapped completely in aluminum foil to shield them from light.

-

Exposure: Place the exposed and dark control samples in a calibrated photostability chamber. Expose them to a light source conforming to the ICH D65/ID65 standard until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter is reached.[7]

-

Analysis: Following exposure, analyze all samples (exposed and dark control) using a validated, stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation. The dark control allows for the differentiation between thermal and light-induced degradation.

Chemical Stability and Reactivity

Hydrolysis: The primary pathway for chemical degradation in aqueous environments is hydrolysis via nucleophilic substitution. Water or hydroxide ions act as nucleophiles, attacking the electrophilic carbon atoms bonded to iodine and bromine. Due to the lower bond enthalpy of the C-I bond compared to the C-Br bond, hydrolysis will occur preferentially at the C-I position.[1][2][8] The rate of hydrolysis increases with temperature and is pH-dependent.

Expertise & Experience: The rate of hydrolysis for iodoalkanes is significantly faster than for bromoalkanes, which in turn is faster than for chloroalkanes.[1][2][9] This differential reactivity is the cornerstone of its utility in sequential synthesis. One can selectively react the iodo- group while leaving the bromo- group intact under carefully controlled conditions.

Incompatible Materials: The compound should be kept away from strong oxidizing agents and strong bases.

Part 3: Recommended Handling and Storage

Based on the solubility and stability profiles, the following procedures are mandated for safe and effective use.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

-